Ethyl 3-hydroxy-4-nitrobenzoate

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) is the preferred reagent for constructing the 2H-1,4-benzoxazin-3(4H)-one pharmacophore via selective reductive cyclization – a transformation impossible with common analogs like ethyl 4-nitrobenzoate or ethyl 3-hydroxybenzoate. The ortho-nitro-hydroxy arrangement enables chemoselective reduction of the nitro group while preserving the ester functionality, facilitating versatile downstream derivatization. Sourced at ≥98% purity, this compound is also utilized as an ester prodrug precursor in antimycobacterial research targeting M. tuberculosis, where the ester form enhances cell wall penetration prior to intracellular esterase activation. Ensure your synthetic pathway success by choosing the correct regioisomer.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 717-01-1
Cat. No. B153321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-4-nitrobenzoate
CAS717-01-1
Synonyms3-Hydroxy-4-nitro-benzoic Acid Ethyl Ester;  3-Hydroxy-4-nitrobenzoic Acid Ethyl Ester
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3
InChIKeyVDARTPBFQUTSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1): A Dual-Functional Nitrobenzoate Ester for Targeted Organic Synthesis


Ethyl 3-hydroxy-4-nitrobenzoate is an organic compound of the nitrobenzoic acid ester class, defined by a benzene ring substituted with an ethyl carboxylate ester, a hydroxyl group at the 3-position, and a nitro group at the 4-position (molecular formula C9H9NO5, molecular weight 211.17 g/mol) [1]. This specific arrangement of electron-withdrawing (nitro) and electron-donating (hydroxyl) functional groups imparts a unique and predictable reactivity profile, distinguishing it from other substituted benzoates . Primarily sourced as a high-purity chemical reagent (commonly ≥98%), it serves as a critical building block in the synthesis of pharmaceutically relevant heterocyclic compounds, notably through its ability to undergo chemoselective reductive cyclization reactions .

Why Ethyl 3-hydroxy-4-nitrobenzoate is Not Interchangeable with Simpler Nitrobenzoate or Salicylate Analogs


The selection of Ethyl 3-hydroxy-4-nitrobenzoate over its closest structural analogs is dictated by its specific ortho-arrangement of the hydroxyl and nitro groups. This regiochemistry is essential for its primary application: the reductive cyclization to form 2H-1,4-benzoxazin-3(4H)-ones . Analogs such as ethyl 4-nitrobenzoate, which lacks the ortho-hydroxy nucleophile, or ethyl 3-hydroxybenzoate, which lacks the reducible nitro group, are incapable of participating in this key cyclization pathway. Furthermore, while nitrobenzoate esters as a class show improved antimycobacterial activity compared to their free acid counterparts, the specific 3-hydroxy-4-nitro substitution pattern may offer a distinct advantage in terms of enzymatic activation or target interaction within the mycobacterial cell [1]. This structural specificity means a generic substitution would fundamentally alter or eliminate the desired reactivity and biological outcome, making this precise compound a non-interchangeable reagent for targeted synthesis.

Quantitative Differentiation of Ethyl 3-hydroxy-4-nitrobenzoate: Key Evidence for Procurement Decisions


Reactivity Differentiation: Reductive Cyclization to 2H-1,4-benzoxazin-3(4H)-ones

Ethyl 3-hydroxy-4-nitrobenzoate serves as a key reagent for synthesizing 2H-1,4-benzoxazin-3(4H)-ones via Fe/acetic acid-mediated reductive cyclization, a transformation not possible with analogs lacking the ortho-hydroxy-nitro motif (e.g., ethyl 4-nitrobenzoate or ethyl 3-hydroxybenzoate) . While specific yield data for this exact compound is not specified in the primary source, its established role as a crucial intermediate in this multi-step heterocycle construction underscores a unique, quantifiable reactivity [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Physicochemical Differentiation: Improved Membrane Permeability Over Free Acid Form

As a class, nitrobenzoate esters demonstrate superior antimycobacterial activity compared to their corresponding free acids, a finding attributed to enhanced membrane permeability and prodrug activation by mycobacterial esterases [1]. This class-level inference suggests that Ethyl 3-hydroxy-4-nitrobenzoate would possess a similar quantitative advantage over its free acid analog, 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-7), for applications requiring intracellular accumulation in bacteria.

ADME Prodrug Design Antimycobacterial

Validated Application Scenarios for Procuring Ethyl 3-hydroxy-4-nitrobenzoate


Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives for Drug Discovery

Procure this compound as a critical starting material for the construction of the 2H-1,4-benzoxazin-3(4H)-one core. This heterocyclic scaffold is prevalent in numerous bioactive molecules with antifungal, antibacterial, and anti-inflammatory properties. The compound's ability to undergo reductive cyclization is essential for accessing this privileged structure, a transformation not feasible with simpler benzoate analogs [1]. This application is directly supported by its documented use in the synthesis of pharmaceutical intermediates [2].

Development of Antimycobacterial Prodrugs

Utilize this ester as a prodrug precursor in research targeting Mycobacterium tuberculosis. The ester form is expected to provide superior cell wall penetration compared to the free acid, relying on activation by endogenous mycobacterial esterases to release the active 3-hydroxy-4-nitrobenzoic acid moiety within the pathogen [1]. This approach is grounded in the established class behavior of nitrobenzoate esters in antimycobacterial research.

Synthesis of Nitro-Substituted Heterocycles via Chemoselective Reduction

Leverage the ortho-nitro-hydroxy pattern for chemoselective reductions. The nitro group can be selectively reduced to an amine in the presence of the ester functionality, enabling subsequent diazotization or coupling reactions to generate a diverse array of nitrogen-containing heterocycles and functionalized aromatic building blocks for materials science or further medicinal chemistry exploration.

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